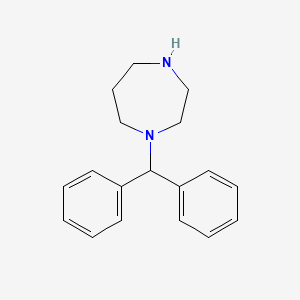
1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine
Descripción general
Descripción
1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine is a useful research compound. Its molecular formula is C18H22N2 and its molecular weight is 266.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine is a compound belonging to the diazepine family, characterized by its unique structure that includes a hexahydro framework and diphenylmethyl substitution. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in neuropharmacology and oncology.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the GABAergic system. Diazepines generally act as positive allosteric modulators of the GABA_A receptor, enhancing the inhibitory effects of GABA and resulting in anxiolytic, sedative, and muscle relaxant properties.
Key Mechanisms:
- GABA_A Receptor Modulation: Enhances GABA's inhibitory effects.
- Neurotransmitter Interaction: Potential interactions with serotonin and dopamine receptors may influence mood and cognition.
Pharmacological Properties
Recent studies have highlighted several pharmacological properties associated with this compound:
- Anxiolytic Effects: Demonstrated efficacy in reducing anxiety-like behaviors in animal models.
- Antitumor Activity: Preliminary studies indicate potential antitumor effects, particularly through mechanisms involving apoptosis induction in cancer cell lines.
Table 1: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Anxiolytic | Reduces anxiety-like behavior in animal models | |
| Antitumor | Induces apoptosis in cancer cell lines | |
| GABA_A Modulation | Enhances GABAergic transmission |
Anxiolytic Study
A study published in a pharmacological journal examined the anxiolytic effects of this compound using an elevated plus maze (EPM) model. The results indicated that administration of the compound significantly increased the time spent in open arms compared to control groups, suggesting reduced anxiety levels.
Antitumor Activity Research
Another significant study focused on the antitumor properties of diazepine derivatives, including this compound. The research demonstrated that this compound could inhibit tumor growth in vitro by promoting apoptosis through the activation of caspase pathways. Notably, deuterated analogs showed enhanced efficacy and stability.
Table 2: Case Study Findings
| Study | Findings | Outcome |
|---|---|---|
| Anxiolytic Effects | Increased time in open arms in EPM | Significant reduction in anxiety |
| Antitumor Activity | Induction of apoptosis in cancer cell lines | Potential therapeutic candidate |
Propiedades
IUPAC Name |
1-benzhydryl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-3-8-16(9-4-1)18(17-10-5-2-6-11-17)20-14-7-12-19-13-15-20/h1-6,8-11,18-19H,7,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDLHDOJKVFHFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376199 | |
| Record name | 1-(DIPHENYLMETHYL)HEXAHYDRO-1H-1,4-DIAZEPINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30486-56-7 | |
| Record name | 1-(DIPHENYLMETHYL)HEXAHYDRO-1H-1,4-DIAZEPINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















